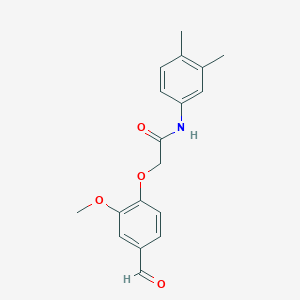

N-(3,4-二甲基苯基)-2-(4-甲酰-2-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their behaviors, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride or anhydride in the presence of a base. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was elucidated using NMR, X-ray single-crystal analysis, and FTIR spectroscopy . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042 . These techniques could be employed to determine the molecular structure of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" and to confirm its purity and conformation.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding and photocyclization. The IR carbonyl band intensity studies in N,N-dimethyl formamide and N,N-dimethyl acetamide indicate the ability of these compounds to form hydrogen-bonded complexes with phenols . The crystal structures of related compounds have been analyzed for their potential to undergo Yang photocyclization, although some may be photochemically inert due to their conformation . The reactivity of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" in such reactions would depend on its specific functional groups and molecular geometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a silyl group in N-(2-hydroxyphenyl)acetamide alters its chemical behavior . The anticonvulsant activity of certain acetamide derivatives has been linked to their molecular features, such as the presence of specific oxygen atoms and phenyl groups . The physical and chemical properties of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" would need to be empirically determined, but its structure suggests it may have interesting biological activity.

科学研究应用

乙酰胺的生物效应和环境归趋

乙酰胺衍生物的生物效应

乙酰胺及其衍生物(包括 N,N-二甲基乙酰胺和甲酰胺)仍然具有商业重要性,多年来已产生大量关于其生物后果的信息。这些化学物质之间的生物反应差异反映了它们的材料生物学和用途,影响了它们的环境毒理学 (Kennedy,2001 年)。

乙酰胺的降解和生物毒性

高级氧化工艺 (AOP) 已被用于处理水性介质中的对乙酰氨基酚等化合物,产生各种副产物,包括乙酰胺。研究这些副产物、它们的生物毒性和降解途径对于了解环境影响和提高此类化合物的降解效率至关重要 (Qutob 等人,2022 年)。

烷基酚和乙酰胺的环境归趋

烷基酚乙氧基化物(乙酰胺等化合物可以从中形成)在废水处理厂或环境中的降解会产生更持久的化合物。了解这些代谢物的理化性质和环境归趋对于评估它们破坏野生动物和人类内分泌功能的潜力至关重要 (Ying 等人,2002 年)。

乙酰胺衍生物的化学多样性和合成

化学多样性和合成

苯氧基乙酰胺及其衍生物(包括查耳酮、吲哚和喹啉)的化学多样性一直是药物化学的重点。探索这些化合物具有药理学上的有趣特性,为化学家设计新的衍生物以用于治疗应用提供了机会 (Al-Ostoot 等人,2021 年)。

合成有机化学

已经对基于 N-Ar 轴的合成有机化学进行了研究,重点是开发 N-酰化试剂和由于非环酰亚胺-Ar 键而研究手性轴。这包括合成各种乙酰胺衍生物及其在有机化学中的应用 (近藤和村上,2001 年)。

属性

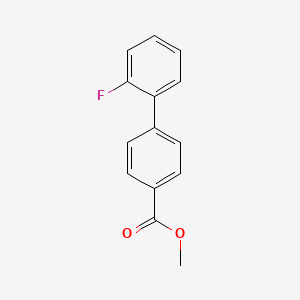

IUPAC Name |

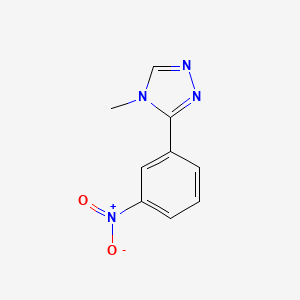

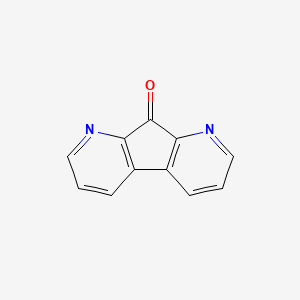

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMRNHIDFFSCKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)